

# The difference between 4-Amino-3-hydroxyphenylalanine and 3-aminotyrosine.

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Compound of Interest

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An In-depth Technical Guide to the Core Differences Between **4-Amino-3-hydroxyphenylalanine** and 3-aminotyrosine

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive comparison of **4-Amino-3- bydroxynbanylalanina** (4, AHR) and 3 aminotyrosing (3, AT), two isomorics

**hydroxyphenylalanine** (4-AHP) and 3-aminotyrosine (3-AT), two isomeric, non-proteinogenic amino acids. While structurally similar, their distinct origins, biological significance, and applications set them apart. 4-AHP is primarily recognized as a specific biomarker for pheomelanin, a type of melanin pigment. In contrast, 3-AT, an unnatural amino acid, has found broader applications in biotechnology and biomedical research, including the engineering of fluorescent proteins and as a probe for studying enzymatic mechanisms. This document delves into their chemical properties, biological roles, and the experimental methodologies used to study them, offering a critical resource for researchers in the fields of biochemistry, drug development, and materials science.

## Introduction

**4-Amino-3-hydroxyphenylalanine** (4-AHP) and 3-aminotyrosine (3-AT), also known as 3-amino-4-hydroxyphenylalanine, are structural isomers with the molecular formula C<sub>9</sub>H<sub>12</sub>N<sub>2</sub>O<sub>3</sub>. [1][2] Despite their identical chemical composition, the positional difference of the amino and hydroxyl groups on the phenyl ring leads to significant variations in their chemical and



biological properties. 4-AHP is an isomer of 3-aminotyrosine.[1] This guide elucidates these differences, providing a foundational understanding for their distinct applications in scientific research.

# **Comparative Data Presentation**

The following table summarizes the key quantitative and qualitative data for 4-AHP and 3-AT, facilitating a direct comparison of their properties.

Property	4-Amino-3- hydroxyphenylalanine (4- AHP)	3-aminotyrosine (3-AT)
Synonyms	'specific AHP'[3][4]	3-amino-4- hydroxyphenylalanine[2][3]
Molecular Formula	C <sub>9</sub> H <sub>12</sub> N <sub>2</sub> O <sub>3</sub> [1][5]	C9H12N2O3[2][6]
Molecular Weight	196.20 g/mol [5]	196.20 g/mol [2][6]
CAS Number	74923-08-3[1]	300-34-5[2]
Dihydrochloride CAS Number	21819-90-9[7]	23279-22-3[8][9]
Solubility (as dihydrochloride)	Data not readily available	Soluble to 100 mM in water and DMSO[8][9]
Primary Biological Source	Degradation product of 5-S-cysteinyldopa in pheomelanin[1][3][4]	Degradation product of 2-S- cysteinyldopa in pheomelanin and nitrotyrosine residues in proteins[3][4]
Key Applications	Specific biomarker for pheomelanin[3][4]; Research in melanomagenesis and agerelated macular degeneration[5]	Inducing red shift in fluorescent proteins[8][9][10]; Probe for redox-active tyrosines[11]; Cytotoxic agent in cancer research[12]

# **Chemical Structure and Isomerism**



The fundamental difference between 4-AHP and 3-AT lies in their isomeric structures. In 4-AHP, the amino group is at position 4 and the hydroxyl group is at position 3 of the phenylalanine ring. Conversely, in 3-AT, the amino group is at position 3 and the hydroxyl group is at position 4. This seemingly minor structural variance has profound implications for their biological origins and functions.

3-AT

4-AHP

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**Figure 1:** Chemical structures of **4-Amino-3-hydroxyphenylalanine** (left) and 3-aminotyrosine (right).

# **Biological Origins and Significance**

A critical distinction between these two molecules is their origin, particularly in the context of melanin biochemistry.

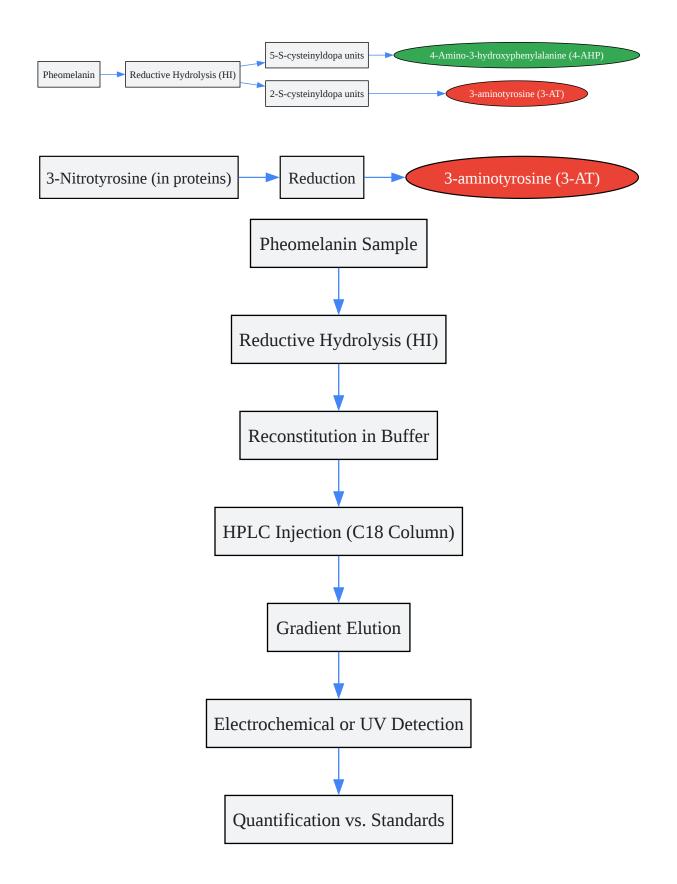
## **Pheomelanin Degradation**

Both 4-AHP and 3-AT are products of the reductive hydrolysis of pheomelanin, a reddish-yellow pigment, using hydriodic acid (HI).[3][4] However, they originate from different precursor units within the pheomelanin polymer:

- 4-AHP is derived from the oxidative polymerization of 5-S-cysteinyldopa.[1][3][4]
- 3-AT is derived from the oxidative polymerization of 2-S-cysteinyldopa.[3][4]

This differential origin makes 4-AHP a more specific marker for pheomelanin.[3][4]





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